

4-Chlorobenzylamine CAS number 104-86-9

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Compound of Interest

Compound Name: 4-Chlorobenzylamine

Cat. No.: B054526

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An In-depth Technical Guide to **4-Chlorobenzylamine** (CAS 104-86-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzylamine, with CAS number 104-86-9, is a chlorinated aromatic amine that serves as a critical intermediate and versatile building block in various fields of chemical synthesis.^{[1][2]} Its unique structure, featuring a primary amine on a benzyl group and a chlorine atom in the para position of the benzene ring, makes it a valuable precursor for a wide range of more complex molecules.^{[1][2]} This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, key applications, and safety information. It is intended to be a resource for professionals in pharmaceutical research, materials science, and agrochemical development.

Chemical and Physical Properties

4-Chlorobenzylamine is a clear, colorless to pale yellow liquid at room temperature.^{[3][4]} It is characterized by its amine functional group, which confers basic properties and makes it air-sensitive.^{[2][5][6]} The compound is not miscible in water but is soluble in polar organic solvents.^{[2][7]}

Table 1: General Information and Identifiers

Identifier	Value
CAS Number	104-86-9 [8]
Molecular Formula	C ₇ H ₈ ClN [8] [9]
Molecular Weight	141.60 g/mol [10]
Synonyms	(4-Chlorophenyl)methanamine, p-Chlorobenzylamine, 4-Chlorobenzenemethanamine [3] [8]
InChI Key	YMFVJGSXZNNUDW-UHFFFAOYSA-N

| Canonical SMILES | C1=CC(=CC=C1CN)Cl[\[11\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Clear, almost colorless liquid	[3] [5]
Density	1.164 g/mL at 25 °C	[5]
Boiling Point	215 °C	[5] [7]
Melting Point	277-278 °C (in N,N-dimethylformamide)	[3] [7] [12]
Flash Point	90 °C (195 °F)	[3] [11] [12] [13]
Refractive Index (n _{20/D})	1.558	[5]
Vapor Pressure	0.139 mmHg at 25 °C	[3] [7]
Water Solubility	Not miscible	[3] [5] [7]

| pKa | 8.85 ± 0.10 (Predicted) [\[4\]](#) |

Experimental Protocols: Synthesis

4-Chlorobenzylamine can be synthesized through various routes. The two primary methods involve the reduction of 4-chlorobenzonitrile or the amination of 4-chlorobenzyl chloride.

Synthesis from 4-Chlorobenzonitrile

This method involves the catalytic reduction of the nitrile group. A common procedure utilizes a Ruthenium(II) complex as a catalyst.^{[5][9]}

Experimental Protocol:

- Under an argon atmosphere, add a Ruthenium(II) complex (1 M) and 2-butanol (5 mL) to a 25 mL flask. Stir the mixture for 5 minutes at room temperature.^{[4][5][9]}
- Add potassium tert-butoxide (KOtBu, 0.05 mM) and continue stirring for an additional 5 minutes.^{[4][5][9]}
- Introduce 4-chlorobenzonitrile (0.5 mM) to the reaction mixture.^{[5][9]}
- Heat the mixture on a hot plate to 120°C and maintain for 30 minutes.^{[5][9]}
- Upon completion, separate the catalyst by adding petroleum ether and filtering the mixture.^{[5][9]}
- Neutralize the filtrate with 1 M HCl.^{[5][9]}
- Purify the ether layer using short-path silica gel column chromatography to yield the final product.^{[4][5][9]}
- Product yield and purity can be determined by Gas Chromatography (GC) using an internal standard like hexadecane.^{[5][9]}



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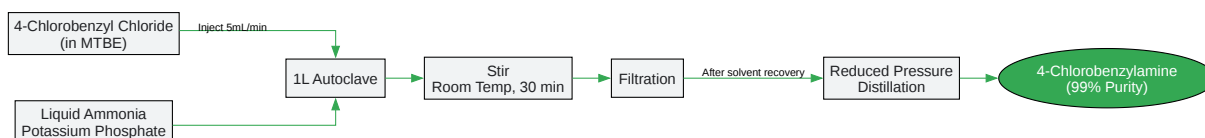
Workflow for Synthesis from 4-Chlorobenzonitrile.

Synthesis from 4-Chlorobenzyl Chloride

This route involves the direct amination of 4-chlorobenzyl chloride in an autoclave, providing a high yield and purity.^[9]

Experimental Protocol:

- Charge a 1L stainless steel autoclave with liquid ammonia (127.5g, 7.50 mol) and potassium phosphate (159g, 0.75 mol).^[9]
- Dilute 4-chlorobenzyl chloride (120.8g, 0.75 mol) with methyl tert-butyl ether (MTBE, 198g).^[9]
- Slowly inject the diluted substrate into the autoclave using a high-pressure liquid pump at a rate of 5 mL/min.^[9]
- After the injection is complete, stir the reaction mixture at room temperature for 30 minutes.^[9]
- Remove the reaction solution from the autoclave and filter it. Wash the filter cake twice with 50 mL of MTBE.^[9]
- Recover the solvent from the filtrate under normal pressure.^[9]
- Obtain the final product by simple distillation under reduced pressure. This method can yield **4-chlorobenzylamine** with a purity of 99.0% and a yield of 85%.^[9]



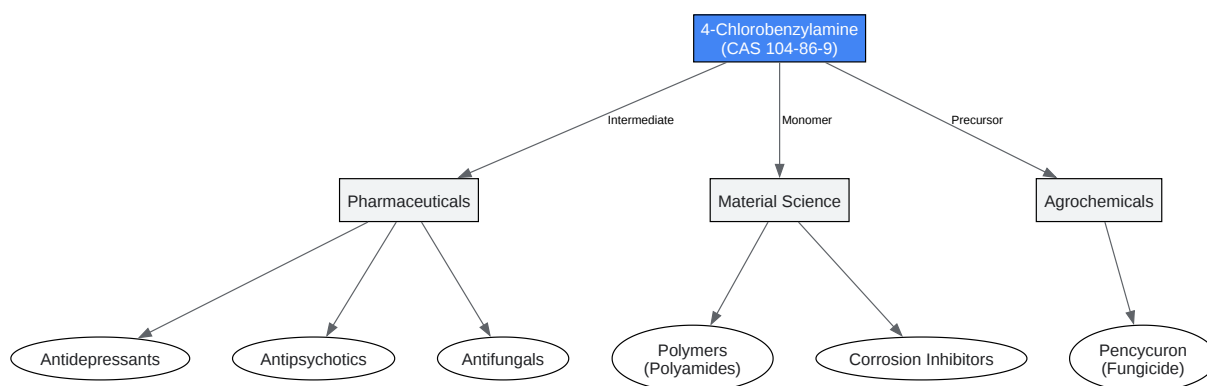
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Workflow for Synthesis from 4-Chlorobenzyl Chloride.

Applications in Research and Development

4-Chlorobenzylamine is a key precursor in multiple industries due to its reactive amine group and substituted phenyl ring.

- **Pharmaceutical Synthesis:** It is a crucial intermediate for synthesizing a range of pharmaceuticals.^{[1][4][5]} Derivatives have been investigated for their potential as antidepressants and antipsychotics, partly due to their inhibitory activity against enzymes like monoamine oxidase.^[1] It is also used in the development of antihistamines and antifungal agents.^[4]
- **Material Science:** In polymer chemistry, it acts as a building block for high-performance polymers such as polyamides and polyurethanes.^[1] It has also been studied as an effective corrosion inhibitor for mild steel in acidic environments.^[1]
- **Agrochemicals:** The compound is a reactant in the synthesis of fungicides, such as Pencycuron, which is effective against diseases caused by *Rhizoctonia solani*.^[14]



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Key Application Areas of **4-Chlorobenzylamine**.

Biological Activity and Mechanism of Action

The biological activity of **4-chlorobenzylamine** and its derivatives is an area of active research. As an amine, it can act as a nucleophile in chemical reactions and may interact with biological targets like enzymes and receptors.^[1]

One notable interaction is with serine proteases. A comparative study of halogenated benzylamines targeting the S1 pocket of human urokinase-type plasminogen activator (uPA) revealed that **4-chlorobenzylamine** exhibits inhibitory activity. Its potency is influenced by the halogen's ability to form a halogen bond with residues like Asp189 in the enzyme's active site.^[1]

Table 3: Comparative Inhibitory Potency against uPA

Compound	K _i (mM) for uPA Inhibition	Key Interaction
4-Chlorobenzylamine	9.15 ± 0.02	Weak halogen bonding with Asp189
4-Bromobenzylamine	1.28 ± 0.06	Stronger halogen bonding
4-Iodobenzylamine	1.38 ± 0.09	Optimal halogen bonding

(Data from a study targeting serine proteases)[1]

Halogen Bonding with a Serine Protease Target.

Safety and Handling

4-Chlorobenzylamine is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[6][10][13] It is also harmful if swallowed or in contact with skin.[10][13]

Table 4: Safety and Hazard Information | Identifier | Code | Description | | --- | --- | --- | | Hazard Class | 8[3] | Corrosive substances | | GHS Pictogram | GHS05, GHS07 | Corrosion, Harmful | | Hazard Statement | H314 | Causes severe skin burns and eye damage[6][10] | | Hazard Statement | H302+H312 | Harmful if swallowed or in contact with skin[10] | | Precautionary Statement | P280 | Wear protective gloves/clothing/eye protection/face protection[4] | | Precautionary Statement | S26, S45 | In case of contact with eyes, rinse immediately and seek medical advice[3] | | Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere[3][4][6] | | RIDADR | UN 2735[3] | Amines, liquid, corrosive, n.o.s. |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

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